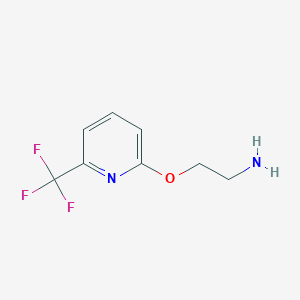
2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine
Übersicht
Beschreibung
2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine, also known as 2-AE-6-TFMP, is an organic molecule that is composed of a pyridine ring with two aminoethoxy substituents and a trifluoromethyl group. It is a highly versatile compound due to its unique structure and properties, which makes it attractive for a variety of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridine Derivatives
Research on pyridine derivatives, such as 2-amino-3-cyano-4-trifluoromethyl-6-substituted pyridines, has shown that they can be synthesized from related pyridones via interesting rearrangement processes. These pyridine derivatives are crucial in various synthetic routes and have significant applications in the development of novel compounds (Narsaiah, Sivaprasad, & Venkataratnam, 1994).
Development of Anticancer Agents
A study on pyridine bearing biologically active derivatives, including imidiazolyl, pyrazolyl, oxa/thiadiazolyl, and urea derivatives, highlights their promising role as anticancer agents. These compounds, derived from pyridine structures similar to 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine, have shown significant potential in combating various cancer cell lines (Hafez & El-Gazzar, 2020).
Malaria Treatment and Prevention
In the field of malaria treatment and prevention, trifluoromethyl-substituted pyridine analogues, closely related to 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine, have been studied for their effectiveness. One such compound, JPC-3210, was chosen as a lead compound for its superior antimalarial activity and lower cytotoxicity in mammalian cell lines (Chavchich et al., 2016).
Spectroscopic and Optical Studies
The spectroscopic characterization of pyridine derivatives, such as 5-Bromo-2-(trifluoromethyl)pyridine, has been performed using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies provide valuable insights into the chemical properties and potential applications of these compounds in various scientific domains (Vural & Kara, 2017).
Corrosion Inhibition
Pyridine derivatives have also been investigated for their role as corrosion inhibitors. For instance, certain pyridine derivatives were studied for their effectiveness in preventing corrosion of steel in acidic environments. These compounds demonstrate the potential of pyridine structures in industrial applications (Ansari, Quraishi, & Singh, 2015).
Eigenschaften
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-2-yl]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)6-2-1-3-7(13-6)14-5-4-12/h1-3H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSCHHVCCKWZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate](/img/structure/B1444905.png)
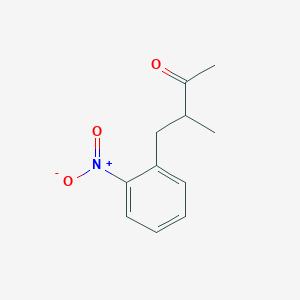
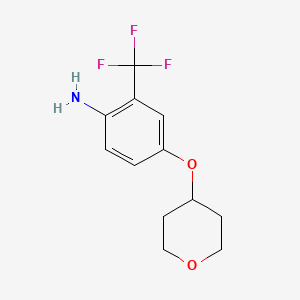
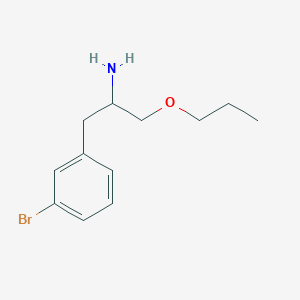
![Benzyl[1-(1H-pyrazol-3-YL)ethyl]amine](/img/structure/B1444915.png)
![1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1444917.png)

![3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine](/img/structure/B1444919.png)

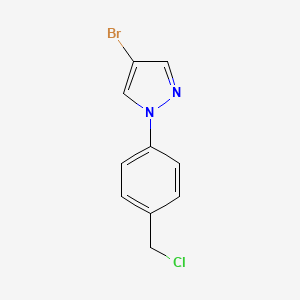
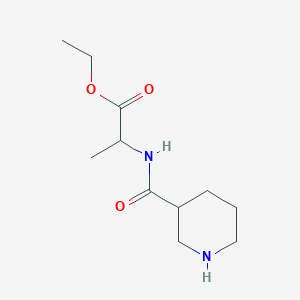
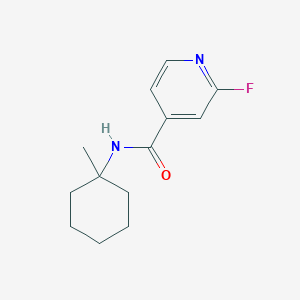
![4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde](/img/structure/B1444924.png)